ALS-8112

Description

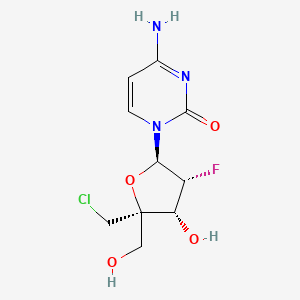

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN3O4/c11-3-10(4-16)7(17)6(12)8(19-10)15-2-1-5(13)14-9(15)18/h1-2,6-8,16-17H,3-4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSRKKBIPSQHOJ-IBCQBUCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248923 | |

| Record name | 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445379-92-9 | |

| Record name | 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445379-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445379929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALS-8112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7795987MKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ALS-8112 in Respiratory Syncytial Virus (RSV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of ALS-8112, a novel antiviral agent for the treatment of Respiratory Syncytial Virus (RSV) infections. This compound is a cytidine nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, selectively inhibits the RSV RNA-dependent RNA polymerase (RdRp), leading to chain termination of the nascent viral RNA. This document details the molecular interactions, intracellular activation pathways, in vitro and in vivo efficacy, and the resistance profile of this compound. It is intended to serve as a resource for researchers and professionals in the field of antiviral drug development.

Introduction: The Unmet Need in RSV Treatment

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, the elderly, and immunocompromised individuals. Despite its significant global health burden, therapeutic options for RSV remain limited. Ribavirin, the only approved antiviral, has limited efficacy and is associated with significant side effects. The development of safe and effective anti-RSV therapeutics is, therefore, a critical public health priority. This compound has emerged as a promising candidate, demonstrating potent and selective inhibition of RSV replication.

The Core Mechanism: Targeting the RSV RNA Polymerase

This compound is a prodrug of a 2'-fluoro-4'-chloromethyl-cytidine nucleoside analog. Its antiviral activity is dependent on its conversion to the active 5'-triphosphate form, this compound-TP.

Intracellular Activation: A Three-Step Phosphorylation Cascade

The conversion of this compound to its active triphosphate metabolite is a crucial prerequisite for its antiviral activity and is mediated by host cell kinases in a three-step phosphorylation process:

-

Monophosphorylation: this compound is first phosphorylated to this compound-monophosphate (this compound-MP) primarily by the host enzyme deoxycytidine kinase (dCK) .

-

Diphosphorylation: this compound-MP is subsequently converted to this compound-diphosphate (this compound-DP) by UMP-CMP kinase (UCK) .

-

Triphosphorylation: The final phosphorylation step to the active this compound-triphosphate (this compound-TP) is carried out by nucleoside diphosphate kinases (NDPKs) .

Inhibition of RSV RdRp and Chain Termination

The active metabolite, this compound-TP, acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), for the viral RNA-dependent RNA polymerase (RdRp), which is a key component of the viral L-P protein complex. Incorporation of this compound-monophosphate into the growing viral RNA chain results in immediate chain termination, thereby halting viral replication. This mechanism is highly specific to the RSV polymerase, as this compound-TP does not significantly inhibit host or other viral polymerases.

In Vitro and In Vivo Activity

This compound has demonstrated potent and broad-spectrum activity against various strains of RSV in vitro.

Quantitative In Vitro Efficacy Data

| Parameter | Value | Cell Line | RSV Strain | Assay Type |

| EC50 | 0.153 ± 0.076 µM | HEp-2 | A2 | qRT-PCR |

| EC50 | 0.132 ± 0.055 µM | HEp-2 | B1 | qRT-PCR |

| EC50 Range | 0.09 - 0.73 µM | Human Donor Cells | A2 | qRT-PCR |

| IC50 (this compound-TP) | 0.020 ± 0.008 µM | - | - | RSV RNP Transcription |

| CC50 | > 100 µM | HEp-2 | - | Cell Viability |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. Data compiled from multiple sources.

In Vivo Efficacy

The prodrug of this compound, known as ALS-8176 (or lumicitabine), has been evaluated in clinical trials. In a human challenge study with healthy adult volunteers, oral administration of ALS-8176 resulted in a significant reduction in RSV viral load and clinical disease severity compared to placebo.

Resistance Profile

Prolonged exposure of RSV to this compound in vitro can lead to the selection of resistant variants.

Key Resistance Mutations

Resistance to this compound is associated with specific amino acid substitutions in the RNA-dependent RNA polymerase (L protein). A combination of four mutations, referred to as the "QUAD" mutations, has been identified:

-

M628L

-

A789V

-

L795I

-

I796V

These mutations confer resistance by increasing the discrimination of the viral polymerase against this compound-TP relative to the natural CTP substrate. The A789V mutation has been shown to confer the greatest resistance phenotype.

Quantitative Resistance Data

| Mutation(s) | Fold-Increase in EC50 (this compound) | Fold-Increase in IC50 (this compound-TP) |

| QUAD (M628L, A789V, L795I, I796V) | 39-fold | 145-fold |

Data compiled from multiple sources.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

RSV Plaque Assay for Viral Titer and Antiviral Activity

This assay is used to determine the concentration of infectious virus particles and to assess the antiviral activity of compounds.

Methodology:

-

Cell Culture: HEp-2 cells are seeded in 6-well plates and cultured until a confluent monolayer is formed.

-

Virus Inoculation: The cell culture medium is removed, and the cells are inoculated with serial dilutions of the virus sample. For antiviral testing, cells are pre-incubated with the compound before virus inoculation.

-

Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: The virus inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., 1% methylcellulose in growth medium) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for 4-7 days at 37°C in a CO2 incubator to allow for the formation of plaques (localized areas of cell death).

-

Visualization: The overlay is removed, and the cells are fixed and stained with a solution like crystal violet, which stains living cells, leaving the plaques unstained and visible. Alternatively, immunostaining with an RSV-specific antibody can be used for more sensitive detection.

-

Quantification: The number of plaques is counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL).

Quantitative Real-Time RT-PCR (qRT-PCR) for RSV RNA Quantification

This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral load.

Methodology:

-

RNA Extraction: Total RNA is isolated from infected cell cultures or clinical specimens using a commercial RNA extraction kit.

-

Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and either RSV-specific primers or random hexamers.

-

Real-Time PCR: The cDNA is then amplified in a real-time PCR instrument using primers and a fluorescent probe that are specific to a conserved region of the RSV genome (e.g., the N gene). The accumulation of PCR product is monitored in real-time by detecting the fluorescence emitted by the probe.

-

Quantification: The cycle threshold (Ct) value, which is the PCR cycle at which the fluorescence signal crosses a defined threshold, is determined for each sample. The quantity of viral RNA is then calculated by comparing the Ct value to a standard curve generated from known quantities of a plasmid containing the target RSV sequence.

In Vitro RSV RNA-Dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the activity of the RSV polymerase and is used to determine the inhibitory potential of compounds like this compound-TP.

Methodology:

-

Enzyme Preparation: The RSV L-P polymerase complex is expressed and purified from a recombinant system (e.g., insect cells).

-

Reaction Setup: The assay is performed in a reaction buffer containing the purified L-P complex, a synthetic RNA template corresponding to a viral promoter region, and a mixture of all four ribonucleoside triphosphates (NTPs), one of which is radiolabeled (e.g., [α-³²P]GTP).

-

Inhibitor Addition: The compound to be tested, in its active triphosphate form (e.g., this compound-TP), is added to the reaction at various concentrations.

-

RNA Synthesis: The reaction is initiated by the addition of a divalent cation (e.g., MgCl₂) and incubated at an optimal temperature to allow the polymerase to synthesize RNA.

-

Product Analysis: The reaction is stopped, and the newly synthesized radiolabeled RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection and Quantification: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA products. The intensity of the bands is quantified to determine the extent of RNA synthesis and the inhibitory activity of the compound.

Conclusion

This compound represents a significant advancement in the development of antiviral therapies for RSV. Its mechanism of action, involving intracellular activation and subsequent chain termination of viral RNA synthesis by targeting the RSV RdRp, is both potent and selective. The comprehensive data on its in vitro and in vivo efficacy, coupled with a well-characterized resistance profile, provide a strong foundation for its continued clinical development. This technical guide summarizes the core scientific principles underlying the antiviral activity of this compound and provides an overview of the key experimental methodologies for its evaluation.

An In-depth Technical Guide on ALS-8112: A Respiratory Syncytial Virus Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a significant global health concern, particularly for infants, young children, and the elderly, with limited effective therapeutic options available. This technical guide provides a comprehensive overview of ALS-8112, a potent and selective inhibitor of the RSV RNA-dependent RNA polymerase (RdRp). This compound, the active metabolite of the orally bioavailable prodrug lumicitabine (ALS-8176), represents a promising class of direct-acting antiviral agents. This document details the mechanism of action, preclinical and clinical data, resistance profile, and key experimental methodologies associated with the evaluation of this compound, offering a valuable resource for the scientific community engaged in antiviral drug discovery and development.

Introduction to Respiratory Syncytial Virus and the Need for Novel Therapeutics

Respiratory Syncytial Virus is a negative-sense, single-stranded RNA virus belonging to the Pneumoviridae family.[1] It is the leading cause of lower respiratory tract infections, such as bronchiolitis and pneumonia, in infants and young children worldwide.[1] The viral replication machinery, particularly the RNA-dependent RNA polymerase (RdRp) complex, is a prime target for antiviral intervention due to its essential role in the viral life cycle and its conservation across different RSV strains. The RdRp is responsible for both transcription of viral mRNAs and replication of the viral RNA genome.[2][3][4] The limitations of current supportive care and the lack of broadly effective antiviral therapies underscore the urgent need for novel agents like this compound.

Mechanism of Action of this compound

This compound is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (this compound-TP), acts as a competitive inhibitor of the RSV RdRp.[5][6][7] The incorporation of this compound-TP into the nascent viral RNA chain leads to immediate chain termination, thereby halting viral replication.[8][9][10] This mechanism is highly selective for the viral polymerase, with minimal inhibition of human polymerases, ensuring a favorable safety profile.[11]

Intracellular Activation Pathway

The conversion of this compound to its active triphosphate form is a critical step for its antiviral activity. This process is initiated by host cell kinases.

Caption: Intracellular phosphorylation cascade of this compound.

Inhibition of RSV RNA Polymerase

The active this compound-TP competes with the natural nucleotide (cytidine triphosphate) for incorporation into the growing viral RNA strand by the RSV polymerase complex.

Caption: Mechanism of RSV polymerase inhibition by this compound-TP.

Preclinical and Clinical Data

In Vitro Antiviral Activity

This compound has demonstrated potent and broad-spectrum activity against a range of RSV A and B strains in various cell lines, including HEp-2 and primary human bronchial epithelial cells.[12][13]

| Compound | RSV Strain | Cell Line | Assay | IC50 (µM) | EC50 (µM) | Reference |

| This compound-TP | RSV A2 | RSV RNP complex | Polymerase Activity | 0.020 ± 0.008 | - | [3][5][12] |

| This compound | RSV A2 | HEp-2 | RNA Replication | - | 0.153 ± 0.076 | [12] |

| This compound | RSV B1 | HEp-2 | RNA Replication | - | 0.132 ± 0.055 | [12] |

| This compound | Clinical Isolates (various) | HEp-2 | RNA Replication | - | 0.09 - 0.73 | [12] |

Clinical Efficacy and Pharmacokinetics

The prodrug lumicitabine (ALS-8176) has been evaluated in clinical trials. In a human challenge study with healthy adults, lumicitabine treatment resulted in a significant reduction in viral load and faster viral clearance compared to placebo.[9][14] However, in studies involving hospitalized infants with RSV infection, lumicitabine did not demonstrate a significant antiviral effect and was associated with dose-related neutropenia.[8][15][16]

| Study Population | Drug Regimen | Primary Endpoint | Key Findings | Reference |

| Healthy Adults (Challenge Study) | Lumicitabine (various doses) | Viral Load AUC | 73% to 88% reduction in viral load vs. placebo; faster viral clearance. | [9] |

| Hospitalized Infants | Lumicitabine (various doses) | Viral Load Reduction | No significant difference in viral load reduction compared to placebo. | [8][15][16] |

Resistance Profile

Prolonged exposure of RSV to this compound in cell culture has led to the selection of resistance-associated mutations in the L protein, the catalytic subunit of the RdRp.[9][17] A combination of four mutations, referred to as the QUAD mutations (M628L, A789V, L795I, and I796V), has been identified to confer resistance to this compound.[1][17] These mutations are located within the RdRp domain of the L protein and are thought to reduce the efficiency of this compound-TP incorporation.[1][17]

| Mutation(s) | Fold-Increase in IC50 (this compound-TP) | Fold-Increase in EC50 (this compound) | Reference |

| QUAD (M628L, A789V, L795I, I796V) | ~145 | ~39 | [18][19] |

Experimental Protocols

RSV Replication Assay in HEp-2 Cells

This assay is used to determine the in vitro antiviral activity of compounds against RSV.

Caption: Workflow for an in vitro RSV replication assay.

Methodology:

-

Cell Culture: HEp-2 cells are seeded in 96-well plates and grown to confluency.[5]

-

Compound Treatment: Cells are pre-incubated with serial dilutions of this compound for a specified period (e.g., 24 hours).[5]

-

Virus Infection: The cells are then infected with a known titer of an RSV strain (e.g., A2 or B1) at a specific multiplicity of infection (MOI), typically around 0.5.[5]

-

Incubation: The infected cells are incubated for several days (e.g., 4-5 days) to allow for viral replication.[12]

-

Quantification of Viral Replication: Viral replication is quantified by measuring viral RNA levels in cell lysates using quantitative reverse transcription PCR (qRT-PCR) or by determining the infectious virus titer in the supernatant using a plaque assay.[12]

In Vitro RSV Polymerase Activity Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of a compound on the RSV polymerase.

Methodology:

-

Preparation of Recombinant RSV Polymerase: The RSV L and P proteins are co-expressed and purified to form the active polymerase complex.

-

Reaction Mixture: The purified L-P complex is incubated with a synthetic RNA template, a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP), and varying concentrations of this compound-TP.[20][21]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) to allow for RNA synthesis.

-

Analysis of RNA Products: The newly synthesized radiolabeled RNA products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or phosphorimaging.[20] The intensity of the bands corresponds to the level of polymerase activity.

In Vitro Resistance Selection

This method is used to identify mutations that confer resistance to an antiviral compound.

Methodology:

-

Serial Passage: RSV is serially passaged in cell culture (e.g., HEp-2 cells) in the presence of sub-optimal, gradually increasing concentrations of this compound.[22]

-

Monitoring for Cytopathic Effect (CPE): The development of viral-induced CPE is monitored in each passage.

-

Isolation of Resistant Virus: Once viral replication is observed at higher drug concentrations, the virus population is plaque-purified to isolate resistant clones.

-

Genotypic Analysis: The L gene of the resistant viral clones is sequenced to identify mutations that are not present in the wild-type virus.[22]

-

Phenotypic Characterization: The resistance level of the mutant viruses is confirmed by performing RSV replication assays as described above.

Conclusion

This compound is a well-characterized inhibitor of the RSV RNA-dependent RNA polymerase with potent in vitro activity and a clear mechanism of action. While it showed promise in early clinical development, particularly in a healthy adult challenge model, its lack of efficacy and safety concerns in the pediatric population have halted its progression for this indication. Nevertheless, the extensive research on this compound has provided invaluable insights into the inhibition of the RSV polymerase and the mechanisms of antiviral resistance. This knowledge serves as a critical foundation for the development of next-generation RSV inhibitors and contributes significantly to the broader field of antiviral drug discovery. The detailed experimental protocols and compiled data within this guide are intended to support and accelerate future research endeavors in this important area.

References

- 1. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound | TargetMol [targetmol.com]

- 4. research.rug.nl [research.rug.nl]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Vitro and In Vivo Fitness of Respiratory Syncytial Virus Monoclonal Antibody Escape Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. stemcell.com [stemcell.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Lumicitabine, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lumicitabine, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lumicitabine, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results | PLOS One [journals.plos.org]

- 17. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate | PLOS Pathogens [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]

- 21. med.emory.edu [med.emory.edu]

- 22. researchgate.net [researchgate.net]

The Intracellular Journey of ALS-8112: A Technical Guide to its Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the intracellular activation pathway of ALS-8112, a potent inhibitor of the respiratory syncytial virus (RSV) polymerase. A comprehensive understanding of this pathway, from the initial phosphorylation to the formation of the active triphosphate metabolite, this compound-TP, is critical for ongoing research and the development of next-generation antiviral therapies. This document provides a thorough overview of the enzymatic cascade, quantitative kinetic data, and detailed experimental protocols to support further investigation in the field.

Introduction to this compound and its Mechanism of Action

This compound is a nucleoside analog that, in its triphosphate form (this compound-TP), acts as a selective inhibitor of the RSV RNA polymerase, leading to chain termination of the viral RNA synthesis.[1] The parent molecule, this compound, requires intracellular phosphorylation to become pharmacologically active. This conversion is a multi-step enzymatic process mediated by host cell kinases. Elucidating this activation pathway is paramount for understanding the compound's efficiency and for the rational design of future antiviral agents.

The Intracellular Activation Pathway of this compound

The conversion of this compound to its active triphosphate form, this compound-TP, is a three-step phosphorylation cascade catalyzed by distinct host cellular kinases. The process begins with the formation of a monophosphate, followed by a diphosphate, and culminates in the active triphosphate metabolite.

Step 1: Monophosphorylation by Deoxycytidine Kinase (dCK)

The initial and highly efficient phosphorylation of this compound to this compound monophosphate (this compound-MP) is predominantly carried out by the host enzyme deoxycytidine kinase (dCK) .[2] While other kinases such as uridine-cytidine kinase 1 (UCK-1) and 2 (UCK-2) can phosphorylate this compound, their catalytic efficiencies are significantly lower, establishing dCK as the primary enzyme for this initial activation step.

Step 2: Diphosphorylation - The Rate-Limiting Step

The second phosphorylation event, the conversion of this compound-MP to this compound diphosphate (this compound-DP), is the rate-limiting step in the activation pathway.[2] This reaction is catalyzed by UMP-CMP kinase (YMPK) . However, this compound-MP has been shown to be a poor substrate for YMPK, resulting in a significantly lower catalytic efficiency compared to the enzyme's natural substrates.

Step 3: Triphosphorylation to the Active Form

The final phosphorylation, converting this compound-DP to the active antiviral agent this compound-TP, is catalyzed by nucleoside diphosphate kinase (NDPK) . This step is reported to be catalytically efficient.

The complete intracellular activation pathway is visualized in the following diagram:

References

An In-depth Technical Guide to the Inhibition of Respiratory Syncytial Virus RNA Synthesis by ALS-8112 via Chain Termination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ALS-8112, a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). This compound represents a significant advancement in the development of antiviral therapies for RSV, a leading cause of severe respiratory illness. This document details the molecular basis of its inhibitory activity, presents key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the critical pathways and processes involved.

Core Mechanism of Action: A Nucleoside Analog Chain Terminator

This compound, a 2'-fluoro-4'-chloromethyl cytidine nucleoside analog, exerts its antiviral effect through a well-defined mechanism of action that culminates in the termination of viral RNA synthesis.[1][2] The parent molecule, this compound, is administered as a prodrug, lumicitabine (ALS-8176), to enhance oral bioavailability.[3][4][5] Following administration, lumicitabine is rapidly converted to this compound.[4][6][7]

The key to its antiviral activity lies in its intracellular conversion to the active 5'-triphosphate metabolite, this compound-TP.[1][8][9] This process is initiated by the host cell enzyme deoxycytidine kinase (dCK).[9] this compound-TP then acts as a competitive inhibitor of the natural nucleotide cytidine triphosphate (CTP) for incorporation into the nascent viral RNA chain by the RSV L-protein, which functions as the RNA-dependent RNA polymerase.[1][10][11] The incorporation of this compound-monophosphate into the growing RNA strand leads to immediate chain termination, thereby halting viral replication.[1][12][13] The 2'F and 4'ClCH2 modifications on the ribose sugar of this compound-TP are crucial for its selective inhibition of the RSV polymerase.[1]

Quantitative Analysis of this compound Activity

The potency of this compound and its active triphosphate form has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and kinetic parameters.

Table 1: In Vitro Efficacy of this compound Against RSV

| Parameter | Virus Strain(s) | Cell Line | Value (µM) | Reference |

| EC₅₀ | RSV A2 | HEp-2 | 0.153 ± 0.076 | [1] |

| EC₅₀ | RSV B1 | HEp-2 | 0.132 ± 0.055 | [1] |

| EC₅₀ | RSV A2 | Human Donor Cells | 0.09 - 0.73 | [1] |

| EC₉₀ | RSV A2 | Human Donor Cells | 1.3 - 2.7 | [1] |

| CC₅₀ | - | HEp-2 | > 100 | [1] |

Table 2: Biochemical Inhibition by this compound-TP

| Parameter | Target | Value (µM) | Reference |

| IC₅₀ | RSV RNA Polymerase | 0.020 ± 0.008 | [1][8][10] |

| Kₘ (for CTP) | Wild-Type RSV Polymerase | 0.057 ± 0.009 | [13] |

| Kₘ (for this compound-TP) | Wild-Type RSV Polymerase | 0.74 ± 0.08 | [13] |

| Kₘ (for CTP) | Y1631H Mutant RSV Polymerase | 0.042 ± 0.009 | [11] |

| Kₘ (for this compound-TP) | Y1631H Mutant RSV Polymerase | 0.75 ± 0.46 | [11] |

Visualizing the Mechanism and Pathways

To further elucidate the processes involved in this compound's antiviral activity, the following diagrams illustrate the metabolic activation pathway, the mechanism of RNA chain termination, and a typical experimental workflow for its evaluation.

Caption: Metabolic activation pathway of lumicitabine to the active this compound-TP.

Caption: Mechanism of RSV RNA chain termination by this compound-TP.

Caption: A typical experimental workflow to determine the in vitro efficacy of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

RSV Replication Assay (EC₅₀ Determination)

This assay is designed to measure the concentration of this compound required to inhibit 50% of viral replication in cell culture.

Materials:

-

HEp-2 cells (or other susceptible cell lines)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

RSV (e.g., A2 or B1 strain)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Viral RNA extraction kit

-

Reagents for quantitative reverse transcription PCR (qRT-PCR)

Protocol:

-

Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

On the following day, prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the diluted this compound.

-

Infect the cells with RSV at a predetermined multiplicity of infection (MOI), for example, 0.5.[8]

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period that allows for multiple rounds of viral replication (e.g., 5 days).[1]

-

After incubation, harvest the cells and extract total RNA using a commercial viral RNA extraction kit.

-

Quantify the viral RNA levels using a one-step qRT-PCR assay with primers and probes specific for a conserved region of the RSV genome.

-

Calculate the EC₅₀ value by plotting the percentage of viral replication inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

RSV RNA Polymerase Activity Assay (IC₅₀ Determination)

This biochemical assay measures the concentration of the active metabolite, this compound-TP, required to inhibit 50% of the RSV RNA polymerase activity.

Materials:

-

Crude ribonucleoprotein (RNP) complex containing the RSV L-protein extracted from virus-infected cells.[1]

-

Reaction buffer containing NTPs (ATP, GTP, UTP, and CTP)

-

Radiolabeled NTP (e.g., [α-³²P]GTP)

-

This compound-TP

-

RNA template

-

Denaturing polyacrylamide gel

Protocol:

-

Prepare a reaction mixture containing the RNP complex, reaction buffer, and the RNA template.

-

Add serial dilutions of this compound-TP to the reaction mixtures.

-

Initiate the polymerase reaction by adding the NTPs, including the radiolabeled NTP.

-

Incubate the reaction at 30°C for a defined period (e.g., 2 hours).

-

Stop the reaction and purify the RNA products.

-

Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled RNA products by autoradiography or phosphorimaging.

-

Quantify the amount of RNA synthesis in the presence of different concentrations of this compound-TP.

-

Calculate the IC₅₀ value by plotting the percentage of polymerase activity inhibition against the log concentration of this compound-TP.

Single Nucleotide Incorporation and Chain Termination Assay

This assay directly demonstrates that this compound-TP is incorporated into the nascent RNA chain and causes termination.

Materials:

-

Recombinant RSV L-P polymerase complex.[13]

-

A short synthetic RNA template-primer duplex. The template is designed to have a specific sequence that allows for the incorporation of a CTP analog at a defined position.[13]

-

Radiolabeled GTP ([α-³²P]GTP)

-

ATP, CTP, and this compound-TP

-

Denaturing polyacrylamide gel

Protocol:

-

Set up reaction mixtures containing the recombinant RSV L-P polymerase complex and the RNA template-primer.

-

To different reaction tubes, add combinations of nucleotides as follows:

-

Radiolabeled GTP only (to show +1 extension)

-

Radiolabeled GTP and ATP (to show extension to the position before CTP is needed)

-

Radiolabeled GTP, ATP, and CTP (to show full-length product formation)

-

Radiolabeled GTP, ATP, and this compound-TP (to test for incorporation and termination)

-

-

Incubate the reactions to allow for RNA synthesis.

-

Stop the reactions and analyze the RNA products on a denaturing polyacrylamide gel.

-

Visualize the products by autoradiography. The presence of a shorter RNA product in the reaction containing this compound-TP compared to the full-length product in the reaction with CTP demonstrates chain termination.[13]

Resistance to this compound

Prolonged exposure of RSV to this compound in vitro can lead to the selection of resistance-associated mutations in the L gene, which encodes the RNA polymerase.[1] Four specific amino acid substitutions (M628L, A789V, L795I, and I796V) have been identified that confer resistance to this compound.[2][11] These mutations result in a decreased efficiency of incorporation of this compound-TP by the viral polymerase, thereby reducing the inhibitory effect of the compound.[2] The presence of these four mutations can lead to a 39-fold decrease in the inhibition potency of this compound.[1][12][14]

Conclusion

This compound is a potent and selective inhibitor of RSV replication that acts through a classic chain termination mechanism. Its active triphosphate form, this compound-TP, is efficiently incorporated by the viral RNA polymerase, leading to the cessation of viral RNA synthesis. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug developers working on novel antiviral strategies against RSV. Understanding the molecular basis of action, key quantitative parameters, and potential resistance mechanisms is crucial for the continued development and optimization of this and other nucleoside analog inhibitors.

References

- 1. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Lumicitabine - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Respiratory syncytial virus-A dynamics and the effects of lumicitabine, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | TargetMol [targetmol.com]

- 11. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Discovery and Development of ALS-8112: A Novel Nucleoside Analog for the Treatment of Respiratory Syncytial Virus

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly. The significant unmet medical need has driven the search for effective antiviral therapies. This document provides a detailed technical overview of the discovery and development of ALS-8112, a first-in-class nucleoside analog inhibitor of the RSV polymerase. We will delve into its mechanism of action, metabolic activation pathway, preclinical antiviral activity, resistance profile, and the clinical development of its orally bioavailable prodrug, ALS-8176 (lumicitabine). This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core scientific data and methodologies employed in the evaluation of this promising antiviral candidate.

Introduction

Respiratory Syncytial Virus (RSV), a member of the Paramyxoviridae family, is a ubiquitous pathogen responsible for significant morbidity and mortality worldwide.[1][2] The absence of a broadly effective vaccine and the limitations of current therapeutic options, such as the repurposed antiviral ribavirin, underscore the urgent need for novel, targeted anti-RSV agents.[3] The viral RNA-dependent RNA polymerase (RdRp), a key enzyme complex essential for viral replication and transcription, represents a prime target for antiviral drug development.[4]

This compound (4'-chloromethyl-2'-deoxy-3',5'-di-O-isobutyryl-2'-fluorocytidine) emerged from discovery efforts as a potent and selective inhibitor of RSV replication.[2][5] This nucleoside analog acts as a chain terminator of viral RNA synthesis, demonstrating a novel mechanism of action against RSV.[6][7] This whitepaper will provide a comprehensive summary of the discovery, preclinical evaluation, and clinical development of this compound and its prodrug, ALS-8176.

Mechanism of Action

This compound exerts its antiviral effect through the inhibition of the RSV RNA-dependent RNA polymerase (RdRp), which is a component of the viral Large (L) protein.[1][7] The molecule itself is a prodrug that requires intracellular phosphorylation to its active triphosphate form, this compound-TP.[6][8]

The key steps in the mechanism of action are:

-

Cellular Uptake and Metabolic Activation: this compound enters respiratory epithelial cells and undergoes a three-step phosphorylation cascade to form the active triphosphate metabolite, this compound-TP.[2][8]

-

Incorporation into Nascent Viral RNA: this compound-TP is recognized as a substrate by the RSV RdRp and is incorporated into the growing viral RNA chain.[1][7]

-

Chain Termination: Following incorporation, the chemical structure of this compound-TP prevents the formation of the next phosphodiester bond, leading to immediate termination of RNA chain elongation. This effectively halts viral replication and transcription.[6][7]

The molecular basis for its selectivity lies in the specific recognition of this compound-TP by the RSV polymerase over host cellular polymerases and polymerases of unrelated viruses like hepatitis C virus (HCV).[1][2]

Metabolic Activation Pathway

The conversion of this compound to its active triphosphate form is a critical step for its antiviral activity and is mediated by host cellular kinases.[8]

The phosphorylation cascade is as follows:

-

This compound to this compound-monophosphate (this compound-MP): This initial and highly efficient step is catalyzed by the host enzyme deoxycytidine kinase (dCK).[8]

-

This compound-MP to this compound-diphosphate (this compound-DP): This step is the rate-limiting step in the activation pathway.

-

This compound-DP to this compound-triphosphate (this compound-TP): The final phosphorylation to the active form.[8]

The intracellular half-life of this compound-TP is approximately 29 hours, which supports sustained antiviral activity.[2][5]

Preclinical Development

In Vitro Antiviral Activity

This compound has demonstrated potent and broad-spectrum activity against a range of RSV subtypes and clinical isolates in various cell culture models.

Table 1: In Vitro Antiviral Activity of this compound against RSV

| Cell Line | RSV Strain | Assay Type | Endpoint | Value (µM) | Citation |

| HEp-2 | A2 | qRT-PCR | EC50 | 0.153 ± 0.076 | [1] |

| HEp-2 | B1 | qRT-PCR | EC50 | 0.132 ± 0.055 | [1] |

| Human Tracheal/Bronchial Epithelial Cells | A2 | qRT-PCR | EC50 | 0.09 - 0.73 | [1] |

| Human Tracheal/Bronchial Epithelial Cells | A2 | qRT-PCR | EC90 | 1.3 - 2.7 | [1] |

| HEp-2 | B | CPE Reduction | EC50 | Not specified | [5] |

| A549 | Long | CPE Reduction | IC50 | 1.884 | [9] |

| SAEC | Long | CPE Reduction | IC50 | 1.205 | [9] |

Cytotoxicity

This compound has shown a favorable cytotoxicity profile in several human cell lines, indicating a high therapeutic index.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Value (µM) | Citation |

| HEp-2 | MTS Assay | CC50 | > 100 | [1] |

| MT4 | Cell Viability | CC50 | 21 | [5] |

Resistance Profile

In vitro resistance to this compound has been selected for by prolonged passage of RSV in the presence of the compound. This has led to the identification of specific amino acid substitutions in the RdRp domain of the L protein.[1][7]

-

QUAD Mutations: Four primary mutations (M628L, A789V, L795I, and I796V) have been consistently associated with resistance to this compound.[7]

-

Mechanism of Resistance: These mutations are thought to increase the discrimination of the viral polymerase against this compound-TP in favor of the natural CTP substrate.[7]

-

High Barrier to Resistance: Despite the identification of resistance mutations in vitro, this compound has been described as having a high barrier to the emergence of viral resistance.[10]

In Vivo Efficacy in a Non-Human Primate Model

The in vivo efficacy of the prodrug ALS-8176 was evaluated in an African Green monkey model of RSV infection.[1][2] Oral administration of ALS-8176 resulted in a significant reduction in viral load in both bronchoalveolar lavage (BAL) and nasopharyngeal (NP) swabs compared to the vehicle control group.[11] In ALS-8176-treated animals, RSV RNA was undetectable (< 50 copies/mL) in BAL samples at the end of treatment.[1]

Clinical Development of ALS-8176 (Lumicitabine)

ALS-8176, the 3',5'-bisisobutyrate prodrug of this compound, was developed to improve oral bioavailability.[8]

Phase 2a Human Challenge Study

A randomized, double-blind, placebo-controlled Phase 2a study was conducted in healthy adult volunteers experimentally infected with RSV.[4][12]

-

Study Design: Participants received one of three dosing regimens of oral ALS-008176 or a placebo for 5 days, initiated after confirmation of RSV infection.[13][12]

-

Primary Endpoint: The primary endpoint was the area under the curve (AUC) for viral load in nasal washes.[4][14]

-

Key Findings:

-

All ALS-008176 dosing regimens resulted in a statistically significant reduction in the AUC for viral load compared to placebo.[13][12]

-

Treatment with ALS-008176 led to a more rapid clearance of RSV RNA and a reduction in the severity of clinical symptoms.

-

The drug was generally well-tolerated with no serious adverse events reported.

-

Table 3: Efficacy of ALS-8176 in the Adult Human Challenge Study

| Dosing Regimen | Viral Load AUC (log10 PFUe x hr/mL) | P-value vs. Placebo |

| Placebo | 500.9 | - |

| 750mg LD + 500mg MD | 59.9 | ≤0.001 |

| 750mg LD + 150mg MD | 73.7 | ≤0.001 |

| 375mg (no LD) | 133.4 | ≤0.001 |

| LD = Loading Dose, MD = Maintenance Dose |

Studies in Hospitalized Infants and Discontinuation

Despite the promising results in the adult challenge study, the clinical development of lumicitabine (ALS-8176) was later discontinued. Studies in hospitalized infants with RSV infection did not demonstrate a significant antiviral effect and were associated with dose-related, reversible neutropenia.[10][11][15] This highlights the challenges of translating efficacy from a controlled human challenge model in healthy adults to a pediatric patient population with established, severe disease.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

In Vitro Antiviral Activity Assay (qRT-PCR)

This assay quantifies the inhibition of RSV RNA replication in cell culture.

-

Cell Culture: HEp-2 cells are seeded in 96-well plates and allowed to adhere overnight.[16]

-

Compound Addition: The next day, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Pre-incubation: The cells are pre-incubated with the compound for 24 hours at 37°C.[5]

-

Infection: Following pre-incubation, the cells are infected with an appropriate strain of RSV (e.g., A2 or B1) at a specified multiplicity of infection (MOI).[5]

-

Incubation: The infected cells are incubated for 4-5 days to allow for viral replication.[1]

-

RNA Extraction: Total cellular RNA is extracted from the cells using a commercial kit.

-

qRT-PCR: The levels of a specific viral RNA target (e.g., the N gene) are quantified using a one-step real-time reverse transcription PCR (qRT-PCR) assay.[17]

-

Data Analysis: The concentration of the compound that inhibits viral RNA replication by 50% (EC50) is calculated by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (MTS Assay)

This assay measures the effect of the compound on the viability of uninfected cells.

-

Cell Seeding: HEp-2 cells (or other relevant cell lines) are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 5 days).[1]

-

MTS Reagent Addition: At the end of the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[5][6]

-

Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product.[6][10]

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.[10]

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.

RSV Minigenome Assay

This cell-based assay reconstitutes the activity of the RSV polymerase complex to assess the direct inhibitory effect of a compound on viral RNA synthesis.

-

Cell Transfection: HEp-2 cells are co-transfected with several plasmids:

-

A plasmid encoding an RSV-like minigenome that contains a reporter gene (e.g., luciferase) flanked by the RSV leader and trailer regions.[1][18]

-

Plasmids expressing the essential components of the RSV replication complex: the nucleoprotein (N), the phosphoprotein (P), the large polymerase protein (L), and the M2-1 protein.[1][18]

-

-

Compound Treatment: The transfected cells are treated with various concentrations of this compound.

-

Incubation: The cells are incubated for a defined period (e.g., 48 hours) to allow for the expression of the viral proteins and the replication/transcription of the minigenome.

-

Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.[1][18]

-

Data Analysis: The inhibition of reporter gene expression is used to determine the EC50 of the compound against the RSV polymerase activity.

Resistance Selection and Analysis

-

Virus Passage: RSV is serially passaged in cell culture (e.g., HEp-2 cells) in the presence of sub-optimal, escalating concentrations of this compound.[2]

-

Monitoring Resistance: The susceptibility of the passaged virus to this compound is periodically tested using the antiviral activity assay to detect a shift in the EC50 value.

-

Viral Genome Sequencing: Once a significant level of resistance is observed, viral RNA is extracted from the resistant virus population. The entire viral genome, with a particular focus on the L gene, is amplified by RT-PCR and sequenced using next-generation sequencing methods.[19][20]

-

Mutation Identification: The sequences from the resistant virus are compared to the wild-type virus sequence to identify amino acid substitutions that may be responsible for the resistance phenotype.

Conclusion

This compound represents a significant advancement in the field of RSV antiviral research. As a potent and selective inhibitor of the viral polymerase with a novel mechanism of action, it demonstrated excellent preclinical activity and a high barrier to resistance. The successful proof-of-concept for its prodrug, ALS-8176, in a human challenge study further validated the viral polymerase as a druggable target for RSV. Although the clinical development of ALS-8176 was ultimately halted due to a lack of efficacy and safety concerns in the pediatric population, the extensive body of research on this compound provides a valuable foundation for the future discovery and development of next-generation nucleoside analog inhibitors for the treatment of RSV. The detailed methodologies and data presented in this whitepaper serve as a comprehensive resource for the scientific community engaged in this critical area of drug discovery.

References

- 1. RSV minigenome assay. [bio-protocol.org]

- 2. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. jwatch.org [jwatch.org]

- 5. jmc.ac.il [jmc.ac.il]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]

- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Activity of Oral ALS-008176 in a Respiratory Syncytial Virus Challenge Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Lumicitabine, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Use of Minigenome Systems to Study RSV Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Whole genome sequencing of respiratory syncytial (RSV) virus from clinical samples with low viral load [protocols.io]

The Role of ALS-8112's 5'-Triphosphate in Halting Viral Replication: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanism by which the 5'-triphosphate form of ALS-8112, a potent antiviral agent, inhibits viral replication. This compound is a nucleoside analog that, upon intracellular phosphorylation, becomes a powerful inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive summary of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action: A Triphosphate-Mediated Chain Termination

This compound is the parent molecule of the orally bioavailable prodrug lumicitabine (ALS-8176).[1][2] Following administration, lumicitabine is converted to this compound, which then undergoes intracellular phosphorylation to its active 5'-triphosphate metabolite, this compound-TP.[3][4] This active form is the key player in the antiviral activity against RSV.[5][6]

This compound-TP acts as a competitive inhibitor of the natural nucleotide cytidine triphosphate (CTP) for incorporation into the nascent viral RNA chain by the RSV L-P protein complex, which constitutes the viral RNA polymerase.[4][7] The incorporation of this compound-TP into the growing RNA strand leads to immediate chain termination, effectively halting viral replication.[6][7][8] The selectivity of this compound-TP is attributed to specific structural features, namely the 2'-fluoro and 4'-chloromethyl groups on the sugar moiety, which are recognized by the viral polymerase but not by human polymerases.[7][9]

Metabolic Activation Pathway of this compound

The conversion of the parent nucleoside this compound into its active triphosphate form is a critical step for its antiviral efficacy. This process is carried out by host cell kinases. The initial phosphorylation to the monophosphate form is a highly efficient step driven by deoxycytidine kinase (dCK). However, the subsequent phosphorylation to the diphosphate and ultimately the triphosphate form is considered the rate-limiting step in the activation pathway.[3]

Viral RNA Polymerase Inhibition Pathway

Once formed, this compound-TP directly targets the RSV RNA-dependent RNA polymerase (RdRp) enzyme complex. It competes with the natural substrate CTP for the active site of the polymerase. Upon incorporation, the modified sugar of this compound-TP prevents the formation of the next phosphodiester bond, leading to the termination of RNA chain elongation.

Quantitative Data on Antiviral Activity

The potency of this compound and its triphosphate form has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and kinetic parameters.

Table 1: In Vitro Inhibition of RSV Polymerase and Replication

| Compound | Assay | Target | Value | Reference(s) |

| This compound-TP | RSV Polymerase Inhibition | RSV RNP Complex | IC50: 0.020 ± 0.008 µM | [5][7] |

| This compound | Antiviral Activity | RSV A2 Strain | EC50: 0.153 ± 0.076 µM | [7][9] |

| This compound | Antiviral Activity | RSV B1 Strain | EC50: 0.132 ± 0.055 µM | [7][9] |

| This compound | Antiviral Activity | RSV Clinical Isolates | EC50: 0.09 - 0.73 µM | [7] |

| This compound | Cytotoxicity | HEp-2 Cells | CC50: > 100 µM | [7][9] |

Table 2: Kinetic Parameters for CTP and this compound-TP with Wild-Type and Resistant RSV Polymerase

| Enzyme | Substrate | Km (µM) | Fold Discrimination (Km analog / Km CTP) | Reference(s) |

| Wild-Type | CTP | 0.057 ± 0.009 | - | [10] |

| Wild-Type | This compound-TP | 0.74 ± 0.08 | 13 | [6][10] |

| QUAD Mutant | CTP | 0.056 ± 0.010 | - | [7] |

| QUAD Mutant | This compound-TP | 1.74 ± 0.34 | 31 | [7] |

| Y1631H Mutant | CTP | 0.042 ± 0.009 | - | [4][6] |

| Y1631H Mutant | This compound-TP | 0.75 ± 0.46 | 18 | [4][6] |

Table 3: Impact of Resistance Mutations on this compound Inhibition

| Mutation | Effect on Inhibition | Fold Decrease in Potency | Reference(s) |

| QUAD (M628L, A789V, L795I, I796V) | In vitro resistance to this compound-TP | 145-fold (this compound-TP) | [6][8] |

| QUAD (M628L, A789V, L795I, I796V) | Decreased RSV inhibition by this compound | 39-fold (this compound) | [7][8] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound and its triphosphate form.

In Vitro RSV RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay assesses the direct inhibitory effect of this compound-TP on the enzymatic activity of the RSV polymerase.[11][12]

Objective: To determine the concentration of this compound-TP that inhibits 50% of the RSV RdRp activity (IC50).

Materials:

-

Purified recombinant RSV L-P protein complex.

-

Short RNA template corresponding to a viral promoter.

-

Radiolabeled nucleoside triphosphates (e.g., [α-³²P]GTP).

-

Unlabeled ATP, CTP, and UTP.

-

This compound-TP at various concentrations.

-

Reaction buffer.

-

Denaturing polyacrylamide gels.

-

Phosphor imager or autoradiography film.

Procedure:

-

The purified recombinant RSV L-P complex is incubated with the RNA template in the reaction buffer.

-

A mixture of NTPs, including the radiolabeled NTP, is added to the reaction.

-

This compound-TP is added at a range of concentrations to different reaction tubes. A control reaction without the inhibitor is also prepared.

-

The reactions are incubated to allow for RNA synthesis.

-

The reactions are stopped, and the newly synthesized radiolabeled RNA products are purified.

-

The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

The gel is exposed to a phosphor imager or autoradiography film to visualize the radiolabeled RNA.

-

The intensity of the bands corresponding to the RNA products is quantified to determine the extent of inhibition at each concentration of this compound-TP.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Assay

This assay evaluates the ability of this compound to inhibit RSV replication in a cellular context.[5]

Objective: To determine the concentration of this compound that reduces viral replication by 50% (EC50).

Materials:

-

Susceptible host cells (e.g., HEp-2, A549).

-

RSV stock (e.g., A2 or B1 strain).

-

Cell culture medium and supplements.

-

This compound at various concentrations.

-

Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay for infectious virus, or reporter virus expression).

Procedure:

-

Host cells are seeded in multi-well plates and allowed to adhere.

-

The cells are treated with serial dilutions of this compound for a specified period before or during infection.

-

The cells are then infected with a known multiplicity of infection (MOI) of RSV.

-

The infected cells are incubated for a period to allow for viral replication.

-

After incubation, the level of viral replication is quantified. This can be done by measuring the amount of viral RNA in the cell lysate or supernatant using qRT-PCR, determining the titer of infectious virus produced using a plaque assay, or measuring the expression of a reporter gene from a recombinant reporter virus.

-

A cell viability assay (e.g., MTS or MTT assay) is also performed in parallel on uninfected cells treated with the same concentrations of this compound to determine the 50% cytotoxic concentration (CC50).

-

The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the drug concentration. The selectivity index (SI) is then calculated as CC50/EC50.

Experimental Workflow Visualization

Conclusion

The 5'-triphosphate form of this compound is a potent and selective inhibitor of the respiratory syncytial virus RNA-dependent RNA polymerase. Its mechanism of action, centered on competitive inhibition and subsequent chain termination of viral RNA synthesis, is well-supported by robust in vitro and cell-based data. Understanding the intricacies of its metabolic activation, mechanism of inhibition, and the potential for resistance provides a solid foundation for the rational design and development of next-generation antiviral therapies targeting RSV and other RNA viruses. The detailed experimental protocols outlined herein serve as a guide for researchers in the continued evaluation and characterization of such promising antiviral candidates.

References

- 1. Lumicitabine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase | PLOS One [journals.plos.org]

- 7. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate | PLOS Pathogens [journals.plos.org]

- 11. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Antiviral Activity of ALS-8112 Against Paramyxoviruses and Rhabdoviruses

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ALS-8112 is a potent nucleoside analog inhibitor of the RNA-dependent RNA polymerase (RdRp) of viruses within the Mononegavirales order, which includes the Paramyxoviridae and Rhabdoviridae families. Developed as a therapeutic agent for respiratory syncytial virus (RSV) infection, its activity is mediated through its intracellular conversion to an active 5'-triphosphate metabolite, which acts as a chain terminator of viral RNA synthesis. This document provides a comprehensive overview of the mechanism of action, antiviral spectrum, quantitative activity, experimental methodologies, and resistance profile of this compound.

Mechanism of Action

This compound is a 2'-fluoro-4'-chloromethyl cytidine analog.[1] As a nucleoside analog, it requires intracellular phosphorylation to become pharmacologically active. Its prodrug, ALS-8176 (Lumicitabine), was designed to improve oral bioavailability.[2][3]

The activation pathway involves host cell kinases.[2]

-

Monophosphorylation: this compound enters the host cell and is first phosphorylated by deoxycytidine kinase (dCK) to form this compound-monophosphate (this compound-MP). This initial step is considered the most efficient in the activation process.[2]

-

Di- and Triphosphorylation: Subsequent phosphorylation steps, mediated by other host kinases, convert this compound-MP into its active 5'-triphosphate form, this compound-TP.[2]

The active metabolite, this compound-TP, is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication and transcription encoded by the L-gene.[1][4] The RSV polymerase complex efficiently incorporates this compound-MP (from the triphosphate form) into the nascent viral RNA strand opposite a guanine base in the template.[1] This incorporation event leads to the immediate and complete termination of RNA chain elongation, thereby halting viral replication.[1][4][5]

Quantitative Antiviral Activity

This compound demonstrates potent and broad-spectrum activity against paramyxoviruses, particularly various strains and clinical isolates of RSV. Its activity extends to other related viruses in the order Mononegavirales, such as rhabdoviruses.

Table 1: In Vitro Cell-Based Activity of this compound against Paramyxoviruses and Rhabdoviruses

| Virus Family | Virus | Strain(s) | Cell Line | EC₅₀ (µM) | Reference(s) |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | A2 | HEp-2 | 0.153 ± 0.076 | [1][4] |

| B1 | HEp-2 | 0.132 ± 0.055 | [1][4] | ||

| Long | HEp-2 | 2.6 | [5] | ||

| A2 | A549 | 1.884 | [6] | ||

| A2 | SAEC | 1.205 | [6] | ||

| A2 (in 3D lung model) | Primary Human Epithelial Cells | 0.09 - 0.73 | [1] | ||

| Parainfluenza Virus 3 (PIV-3) | C243 | HEp-2 | Active (Value not specified) | [1] | |

| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | Indiana | HEp-2 | Active (Value not specified) | [1] |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. SAEC: Small Airway Epithelial Cells.

Table 2: Biochemical Activity of this compound-TP

| Target | Assay Type | IC₅₀ (µM) | Reference(s) |

| RSV Polymerase (L-P Complex) | RNA transcription activity | 0.020 ± 0.008 | [5] |

IC₅₀ (50% inhibitory concentration) is the concentration of the active metabolite that inhibits the target enzyme's activity by 50%.

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Assay Duration | CC₅₀ (µM) | Selectivity Index (SI) vs. RSV A2 | Reference(s) |

| HEp-2 | 5 days | > 100 | > 650 | [1][4] |

| MT4 | 5 days | 21 | - | [5] |

| A549 | 5 days | 44.456 | ~24 | [6] |

| SAEC | 5 days | 12.235 | ~10 | [6] |

CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. Selectivity Index (SI) = CC₅₀ / EC₅₀.

Experimental Protocols

A. Cell-Based Antiviral Activity Assay (qRT-PCR Method)

This protocol is used to determine the EC₅₀ of this compound against RSV in cell culture.

-

Cell Plating: Human epithelial type 2 (HEp-2) cells are seeded in 96-well plates and incubated to form a monolayer.[5]

-

Compound Preparation: this compound is serially diluted (e.g., 1:3) to create a range of concentrations.[5]

-

Pre-incubation: The cell monolayers are pre-incubated with the diluted compound for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

-

Viral Infection: The medium containing the compound is removed, and cells are infected with RSV (e.g., strain A2 or B1) at a defined multiplicity of infection (MOI), typically 0.5.[5]

-

Incubation: The infection is allowed to proceed for a set duration, typically 5 days, to allow for multiple rounds of viral replication.

-

Quantification: Total cellular RNA is extracted. The level of viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR) targeting a conserved viral gene.

-

Data Analysis: The percentage of viral replication inhibition is calculated relative to untreated, infected controls. The EC₅₀ value is determined by plotting inhibition versus drug concentration and fitting the data to a dose-response curve.[1]

B. Biochemical Polymerase Inhibition Assay (Primer Extension)

This assay directly measures the inhibitory effect of the active metabolite, this compound-TP, on the viral polymerase.

-

Reagents: The assay includes a recombinant RSV L-P polymerase complex, a short RNA template, an RNA primer, natural ribonucleoside triphosphates (ATP, GTP, UTP, CTP), and varying concentrations of this compound-TP.[1][7]

-

Reaction: The polymerase, template, and primer are incubated to allow complex formation. The reaction is initiated by adding the mixture of NTPs and this compound-TP.

-

Elongation & Termination: The polymerase extends the primer. In the presence of this compound-TP, the analog is incorporated, causing chain termination.

-

Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The intensity of the full-length product versus the terminated products is quantified.[1]

-

Data Analysis: The IC₅₀ is calculated as the concentration of this compound-TP that reduces the amount of full-length RNA product by 50%.[5]

Resistance Profile

Prolonged exposure of RSV to this compound in cell culture can lead to the selection of resistant viruses.[1]

-

Genetic Basis: Resistance is conferred by specific amino acid substitutions in the RdRp domain of the viral L protein.[1][7] A combination of four mutations, known as the QUAD mutations, has been consistently identified: M628L, A789V, L795I, and I796V.[7][8] These mutations are located within motif B of the RdRp domain.[1]

-

Mechanism of Resistance: The mutant polymerase exhibits an increased ability to discriminate between the natural substrate (CTP) and the inhibitor (this compound-TP).[7][9] This reduced incorporation efficiency allows the virus to replicate, albeit sometimes with reduced fitness, in the presence of the drug. The QUAD mutations result in a >50-fold increase in the EC₅₀ value in cell-based assays.[1] The A789V substitution is considered the primary contributor to the resistance phenotype.[9]

-

Cross-Resistance: Studies have shown a lack of cross-resistance between this compound and non-nucleoside RSV polymerase inhibitors, such as AZ-27.[7][9] This is because they bind to different sites on the L protein. This finding suggests that combination therapy could be a viable strategy to mitigate the emergence of resistance.[9][10]

Selectivity

The antiviral spectrum of this compound is consistent with its mechanism of targeting the conserved RdRp of viruses within the Mononegavirales order.[1] However, it shows remarkable selectivity, with no inhibitory activity against more distant RNA viruses like influenza virus (an orthomyxovirus) or hepatitis C virus (HCV, a flavivirus).[1]

The molecular basis for this selectivity lies in the specific structural interactions between this compound-TP and the nucleotide-binding site of the polymerase. The 2'-fluoro (2'F) and 4'-chloromethyl (4'ClCH₂) modifications on the cytidine scaffold are critical for potent inhibition of the RSV polymerase while preventing interaction with others, like the HCV polymerase.[1][11] For instance, a key residue (Asn291) in the HCV polymerase active site creates a steric hindrance that prevents the effective binding of this compound-TP, contributing to its lack of activity against HCV.[1][11] This high degree of selectivity minimizes off-target effects and potential toxicity.

References

- 1. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jwatch.org [jwatch.org]

- 4. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate | PLOS Pathogens [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of ALS-8112 against Respiratory Syncytial Virus (RSV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALS-8112 is a potent and selective nucleoside analog inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp). It exhibits broad-spectrum activity against various RSV A and B subtypes in vitro.[1] This document provides detailed protocols for key in vitro assays to evaluate the antiviral efficacy of this compound, along with its mechanism of action and a summary of its reported potency.

This compound is a prodrug that is metabolized intracellularly to its active 5'-triphosphate form, this compound-TP.[2][3] This active metabolite acts as a chain terminator of viral RNA synthesis, thereby inhibiting RSV replication.[2][3] The compound has shown a high selectivity index, with minimal cytotoxicity observed in human epithelial cell lines.[1]

Mechanism of Action of this compound

This compound enters host cells and undergoes phosphorylation by host kinases to form its active triphosphate metabolite, this compound-TP. This active form is recognized by the RSV RNA-dependent RNA polymerase (RdRp) complex, which consists of the large polymerase protein (L) and the phosphoprotein (P). This compound-TP is incorporated into the growing viral RNA chain, leading to premature chain termination and inhibition of viral replication.[2][3][4]

References

- 1. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Evaluating the Antiviral Activity of ALS-8112 Against Respiratory Syncytial Virus (RSV) in HEp-2 and A549 Cell Lines

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction